molecular formula C7H13NO2S B2370972 N-Cyclopropylcyclobutanesulfonamide CAS No. 1784425-09-7

N-Cyclopropylcyclobutanesulfonamide

Cat. No. B2370972
CAS RN: 1784425-09-7
M. Wt: 175.25
InChI Key: PYIBOXOMFKDOBY-UHFFFAOYSA-N
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Description

“N-Cyclopropylcyclobutanesulfonamide” is a chemical compound with the CAS Number: 1784425-09-7 . It has a molecular weight of 175.25 and its IUPAC name is N-cyclopropylcyclobutanesulfonamide .


Molecular Structure Analysis

The InChI code for “N-Cyclopropylcyclobutanesulfonamide” is 1S/C7H13NO2S/c9-11(10,7-2-1-3-7)8-6-4-5-6/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

“N-Cyclopropylcyclobutanesulfonamide” has a molecular weight of 175.25 . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

  • Leukemia Treatment :

    • Cyclophosphamide, a related compound to N-Cyclopropylcyclobutanesulfonamide, has been used in combination with other drugs for the treatment of acute myeloid leukemia (AML). Research has shown that cyclophosphamide combined with total body irradiation or busulfan can lead to better leukemia-free survival and overall survival in AML patients in first remission (Copelan et al., 2013).
  • Antineoplastic and Immunosuppressive Properties :

    • Cyclophosphamide, also related to N-Cyclopropylcyclobutanesulfonamide, has a long-standing role as an effective antineoplastic drug and immunosuppressant. Its unique metabolism contributes to its distinct cytotoxic properties, making it useful in treating various cancers and autoimmune disorders (Emadi et al., 2009).
  • Alkaloids with Antimicrobial and Anticancer Activities :

    • Research on cyclobutane-containing alkaloids, which share a structural motif with N-Cyclopropylcyclobutanesulfonamide, has revealed their potential in exhibiting antimicrobial and anticancer activities. These compounds are derived from both terrestrial and marine species (Dembitsky, 2007).
  • Synthesis of Cyclic Hydroxamic Acids :

    • N-Cyclopropylcyclobutanesulfonamide-related research includes the synthesis of cyclic hydroxamic acids. One method involves treating cyclobutanone with N-hydroxybenzenesulfonamide, resulting in ring-expanded products with potential pharmacological applications (Banerjee & King, 2009).
  • Chemistry and Pharmacology of Cyclophosphamide :

    • Cyclophosphamide's pharmacokinetics have been extensively studied. Understanding its metabolic activation and inactivation is crucial for optimizing its therapeutic index in cancer and immunosuppressive treatments (Jonge et al., 1979).
  • Cyclopropane and Cyclobutane Chemistry :

    • Research into the chemistry of cyclopropane and cyclobutane, closely related to N-Cyclopropylcyclobutanesulfonamide, has led to the development of new synthetic methods. These methods are valuable for creating nitrogen-rich building blocks in medicinal chemistry (de Nanteuil et al., 2014).
  • Electrophilic Cyanation in Organic Synthesis :

    • In organic synthesis, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used for the cyanation of aryl and heteroaryl bromides, a process related to the chemical properties of N-Cyclopropylcyclobutanesulfonamide. This method has proven efficient for synthesizing pharmaceutical intermediates (Anbarasan et al., 2011).

Future Directions

Sulfonamides and their derivatives such as N-acylsulfonamides are important structural units found in various biomolecules and drug molecules . Several efforts have been made by researchers to develop effective protocols for the preparation of these derivatives . This suggests that “N-Cyclopropylcyclobutanesulfonamide” could potentially have interesting applications in the future.

properties

IUPAC Name

N-cyclopropylcyclobutanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10,7-2-1-3-7)8-6-4-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIBOXOMFKDOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylcyclobutanesulfonamide

CAS RN

1784425-09-7
Record name N-cyclopropylcyclobutanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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